Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)

Tris(hydroxymethyl)aminoethane(트리스)는 분자식 C4H11NO3로 표기되는 유기 화합물로, 생화학 및 분자생물학 연구에서 널리 사용되는 완충제입니다. 이 화합물은 pH 7~9 범위에서 우수한 완충 능력을 보이며, 특히 단백질 전기영동 및 핵산 추출 과정에서 안정적인 pH 유지가 필요한 실험에 적합합니다. Tris는 높은 수용성과 화학적 안정성을 가지며, 효소 반응이나 세포 배양과 같은 민감한 생물학적 실험에도 적용 가능합니다. 또한, 금속 이온과의 낮은 친화력으로 금속 촉매 반응에 대한 간섭을 최소화하는 특징이 있습니다.
Tris(hydroxymethyl)aminoethane structure
77-86-1 structure
Product Name:Tris(hydroxymethyl)aminoethane
CAS 번호:77-86-1
MF:C4H11NO3
메가와트:121.135041475296
MDL:MFCD00004679
CID:34092
PubChem ID:6503
Update Time:2026-04-02

Tris(hydroxymethyl)aminoethane 화학적 및 물리적 성질

이름 및 식별자

    • Tris(hydroxymethyl)aminoethane
    • 2-Amino-2-hydroxymethyl-1,3-propanediol
    • TRIS
    • Tromethamine
    • Tromethane
    • tris(hydroxyme.)aminomethane
    • Trometamol
    • tri(hydroxymethyl)methylamine
    • Trihydroxymethyl Aminomethane
    • Tris(hydroxymethyl)aminomethane
    • trimethylaminomethane
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol
    • Tri(hydroxymethyl)aminomethane
    • TRISMAT
    • amino-2-(hydroxymethyl)-1,3-propanediol, 2-
    • Trimethylolaminomethane
    • Tris (hydroxymethyl) aminoethane
    • Trisamine
    • 2-Amino-2-(hydroxymethyl)propane-1,3-diol
    • Tris buffer
    • Trisaminol
    • Trisamin
    • Trispuffer
    • Tutofusin tris
    • Tris-steril
    • 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
    • Tris Amino
    • Aminotrimethylolmethane
    • Aminotris(hydroxymethyl)methane
    • Tris (hydroxymethyl)aminomethane
    • tris hydroxymethyl aminomethane
    • Tox21_111645
    • NSC6365
    • 1,1,1-tris(hydroxymethyl)methanamine
    • Tox21_303167
    • TROMETAMOL (EP MONOGRAPH)
    • 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
    • tris (hydroxymethyl) methylamine
    • Triladyl
    • 2-(Hydroxymethyl)-2-amino-1,3-propanediol
    • tris-amine
    • Methylamine,1,1-tris(hydroxymethyl)-
    • 1,1,1-Tris(hydroxymethyl)-methylamine
    • NCGC00159412-02
    • Tris-hydroxymethyl-aminomethan
    • 2-amino-2-methylol-propane-1,3-diol
    • Trometamole
    • Tris(hydroxymethyl)methylamine
    • DTXSID2023723
    • Tromethamin
    • Tris-Amino
    • 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
    • Methylamine, 1,1,1-tris(hydroxymethyl)-
    • Tris(hydroxymethyly)amino methane
    • Tris-(hydroxymethyl)-aminomethane
    • 2-Amino-2-hydroxymethylpropanediol
    • NSC-65434
    • Trometamolum
    • THAM-E COMPONENT TROMETHAMINE
    • NCGC00159412-04
    • tris-(hydroxymethyl)methylamine
    • trishydroxymethylmethylamine
    • Tris(Hydroxymethyl)-Aminomethane
    • Tromethanmin
    • NCGC00159412-05
    • MLS000028643
    • AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
    • Tris (hydroxymethyl)aminoethane
    • tris(hydroxymethyl) aminomethane
    • 2-amino-2-(hydroxymethyl) propane-1,3-diol
    • propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
    • tris-(hydroxymethyl)-amino-methane
    • Tromethamolum
    • Methanamine, 1,1,1-tris(hydroxymethyl)-
    • Methanamine,1,1-tris(hydroxymethyl)-
    • [tris(hydroxymethyl)aminomethane]
    • Tris(hydroxymethyl)methanamine
    • HMS3885H09
    • tris (hydroxymethyl) aminomethane
    • 2-Amino-2-methylol-1,3-propanediol
    • Tox21_111645_1
    • Tris-hydroxymethylaminomethane
    • 1, 2-amino-2-(hydroxymethyl)-
    • 2-amino-2-[hydroxymethyl]-1,3-propandiol
    • Tris buffertris-hydroxymethyl-aminomethan
    • tris-hydroxymethyl-methylamine
    • 1,1,1-tris(hydroxymethyl)methylamine
    • trishydroxymethyl aminomethane
    • TROMETHAMINE COMPONENT OF THAM-E
    • Methanamine, 1, 1,1-tris(hydroxymethyl)-
    • tris(hydroxymethyl)amino methane
    • 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
    • Aminotri(hydroxymethyl)methane
    • MDL: MFCD00004679
    • 인치: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
    • InChIKey: LENZDBCJOHFCAS-UHFFFAOYSA-N
    • 미소: OCC(CO)(CO)N
    • BRN: 741883

계산된 속성

  • 정밀분자량: 121.07400
  • 동위원소 질량: 121.074
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 54
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 86.7
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): -2.9

실험적 성질

  • 색과 성상: 백색 결정 또는 분말
  • 밀도: 1,353 g/cm3
  • 융해점: 167-172 °C (lit.)
  • 비등점: 219-220 °C/10 mmHg(lit.)
  • 플래시 포인트: 219-220°C/10mm
  • 굴절률: 1.4170 (estimate)
  • PH값: 10.5-12.0(4 m in water, 25 °C)
  • 용해도: H2O: 4 M at 20 °C, clear, colorless
  • 수용성: 550G/L(25ºC)
  • 안정성: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
  • PSA: 86.71000
  • LogP: -1.63890
  • 머크: 9772
  • 민감성: Hygroscopic
  • 산도 계수(pKa): 8.1(at 25℃)
  • 용해성: 에탄올과 물에 용해되고 에탄올, 벤젠에 미용해되며 에탄올, 사염화탄소에 용해되지 않는다.
  • 증기압: 0.0±1.8 mmHg at 25°C

Tris(hydroxymethyl)aminoethane 보안 정보

Tris(hydroxymethyl)aminoethane 세관 데이터

  • 세관 번호:29221980
  • 세관 데이터:

    ?? ?? ??:

    2922199090

    개요:

    2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    요약:

    2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Tris(hydroxymethyl)aminoethane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T822117-2.5kg
Tris(hydroxymethyl)aminomethane
77-86-1 ACS,≥99.8%
2.5kg
¥1,566.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M854496-2.5L
0.5M Tris-HCl
77-86-1 pH 6.8
2.5L
916.00 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M854495-2.5L
1.5M Tris-HCl
77-86-1 pH 8.8
2.5L
810.00 2021-05-17
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0766510235- 100g
Tris(hydroxymethyl)aminoethane
77-86-1 99.5%
100g
¥ 105.9 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0766510223- 500g
Tris(hydroxymethyl)aminoethane
77-86-1 99.5%
500g
¥ 317.6 2021-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1024080083
Tris(hydroxymethyl)aminoethane
77-86-1 volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur
80G
1602.8 2021-05-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1024080080
Tris(hydroxymethyl)aminoethane
77-86-1 volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur
80G
1637.12 2021-05-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
93440-50G
Tris(hydroxymethyl)aminoethane
77-86-1 >99.5%
50g
¥5169.39 2024-12-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1347-1G
Tris Base
77-86-1
1g
¥1399.27 2025-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
T2550000
Tris(hydroxymethyl)aminoethane
77-86-1 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23

Tris(hydroxymethyl)aminoethane 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Acetic acid Solvents: Acetone ,  Water ;  rt → 34 °C; 11 h, 34 °C; 34 °C → 20 °C; 0.5 - 1.5 h, 20 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

합성 방법 2

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
2.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성 방법 3

반응 조건
1.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
2.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

합성 방법 4

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ;  25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
2.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
4.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

합성 방법 5

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ;  25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
3.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
5.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

합성 방법 6

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
5.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성 방법 7

반응 조건
참조
Process for synthesizing phosphonomycin monotrometamol salt
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성 방법 9

반응 조건
1.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

합성 방법 10

반응 조건
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성 방법 11

반응 조건
1.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성 방법 12

반응 조건
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성 방법 13

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성 방법 14

반응 조건
1.1 Reagents: Potassium iodide ,  Phosphorus trichloride ,  Hydrogen peroxide
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성 방법 15

반응 조건
1.1 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
6.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성 방법 16

반응 조건
1.1 Reagents: Cumene hydroperoxide ,  Methanesulfonyl chloride Solvents: Methanol ;  2 h, 30 °C; 30 °C → 20 °C
1.2 Reagents: Triethylamine ;  30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane ,  Water ;  24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ;  0 °C
2.3 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ;  50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ;  30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ;  25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
5.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
7.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Tris(hydroxymethyl)aminoethane Raw materials

Tris(hydroxymethyl)aminoethane Preparation Products

Tris(hydroxymethyl)aminoethane 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:77-86-1)THAM
주문 번호:A839250
인벤토리 상태:in Stock
재다:5kg/2.5kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:45
가격 ($):184.0/164.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:77-86-1)2-氨基-2-羟甲基-1,3-丙二醇/ Tris / 三羟甲基氨基甲烷 77-86-1
주문 번호:LE3368876;LE18462;LE1796
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:43
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:77-86-1)Tris(hydroxymethyl)aminomethane
주문 번호:sfd18806
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:38
가격 ($):discuss personally
Email:sales2@senfeida.com

Tris(hydroxymethyl)aminoethane 분광

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
추천 공급업체
Amadis Chemical Company Limited
(CAS:77-86-1)THAM
A839250
순결:99%/99%
재다:5kg/2.5kg
가격 ($):184.0/164.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:77-86-1)2-氨基-2-羟甲基-1,3-丙二醇/ Tris / 三羟甲基氨基甲烷 77-86-1
LE3368876;LE18462;LE1796
순결:99%/99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의/문의
Email